molecular formula C8H5BrFNO B8010181 5-Bromo-2-fluoro-4-methoxybenzonitrile

5-Bromo-2-fluoro-4-methoxybenzonitrile

Cat. No.: B8010181
M. Wt: 230.03 g/mol
InChI Key: NLZGBPNUVKGVEZ-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-4-methoxybenzonitrile is an organic compound with the molecular formula C8H5BrFNO. It is a white solid with a molecular weight of 230.04 g/mol . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Bromo-2-fluoro-4-methoxybenzonitrile involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, using advanced catalytic systems and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-4-methoxybenzonitrile can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with phenylboronic acid can yield biaryl compounds .

Scientific Research Applications

5-Bromo-2-fluoro-4-methoxybenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-4-methoxybenzonitrile in chemical reactions typically involves the activation of the aromatic ring, allowing for substitution or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-fluoro-4-methoxybenzonitrile is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and the types of reactions it can undergo. The methoxy group also adds to its versatility in synthetic applications .

Properties

IUPAC Name

5-bromo-2-fluoro-4-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO/c1-12-8-3-7(10)5(4-11)2-6(8)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZGBPNUVKGVEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)F)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Compound 2-fluoro-4-methoxybenzonitrile (2.97 g, 19.0 mmol) in CHCl3 (30 mL) was added Br2 (2 mL), and the mixture was stirred at ambient temperature for 4 days. The mixture was diluted by DCM and washed with saturated NaHCO3, water, brine, dried over anhydrous sodium sulfate and concentrated. The residue was purified with fast column chromatograph to give 5-bromo-2-fluoro-4-methoxybenzonitrile. 1H-NMR (300 MHz, CDCl3) δ ppm 7.76 (d, J=7.2 Hz, 1H), 6.73 (d, J=10.5 Hz, 1H), 3.96 (s, 3H).
Quantity
2.97 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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